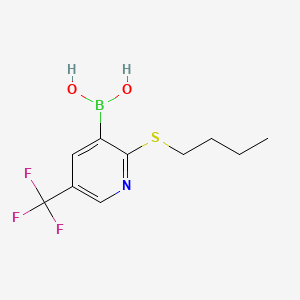

2-Butylthio-5-trifluoromethylpyridine-3-boronic acid

Description

引言

2-丁硫-5-三氟甲基吡啶-3-硼酸(C₁₀H₁₃BF₃NO₂S)是一种功能化硼酸衍生物,其分子结构包含吡啶环、硫丁基、三氟甲基和硼酸基团。该化合物因独特的结构特性,在有机合成、药物开发及材料科学领域展现出重要应用潜力。本文系统梳理其历史背景、化学意义、分类及其当前研究进展。

历史背景与发现

硼酸衍生物的研究可追溯至20世纪中期,但功能化吡啶衍生物的系统开发始于21世纪初。2-丁硫-5-三氟甲基吡啶-3-硼酸的合成方法源于对三氟甲基吡啶衍生物合成技术的改进。早期研究主要通过锂-卤素交换反应结合硼化试剂实现侧链引入,例如通过5-溴-2-三氟甲基吡啶与n-丁基锂反应后引入硼酸基团。该分子的发现标志着三氟甲基吡啶硼酸类化合物在复杂分子合成中的新可能性。

在有机化学中的意义

该化合物在有机合成中具有三大核心价值:

硼酸衍生物中的分类

2-丁硫-5-三氟甲基吡啶-3-硼酸属于杂环硼酸衍生物 ,具体分类如下:

| 类别 | 特征 | 代表化合物 |

|---|---|---|

| 吡啶硼酸类 | 吡啶环带有硼酸基团和其他取代基 | 3-三氟甲基吡啶-5-硼酸 |

| 三氟甲基修饰类 | 吡啶环带有三氟甲基侧链 | 2-三氟甲基吡啶-5-硼酸 |

| 带硫功能基团类 | 吡啶环带有硫丁基或其他硫醚基团 | 2-丁硫-5-三氟甲基吡啶-3-硼酸 |

该化合物因同时具备三氟甲基和硫丁基修饰,属于多功能硼酸衍生物 ,其结构特性使其在反应中展现独特的电子和立体效应协同作用。

当前研究进展

合成方法创新

传统的锂-卤素交换法(如n-丁基锂与5-溴-2-三氟甲基吡啶反应)仍是主流路线,但工业化生产需优化条件以提高产率。近年来,金属催化C-H硼化 技术逐渐显现潜力:

- 铱催化法 :通过[Ir(OMe)(COD)]₂和dtbbpy配体催化,在无溶剂条件下将三氟甲基吡啶的C-H键直接硼化为硼酸酯。该方法实现α/β/γ位选择性,适用于不同取代基模式的底物。

- 锂/钠基金属法 :结合三异丙基硼酸酯在低温条件下实现侧链引入,产率可达95%级别。

| 合成方法 | 优点 | 限制 |

|---|---|---|

| 锂-卤素交换法 | 高产率(>90%),工艺成熟 | 需严格低温控制,底物昂贵 |

| 铱催化C-H硼化 | 无需卤代中间体,环境友好 | 催化剂成本高,α位产物稳定性差 |

Properties

IUPAC Name |

[2-butylsulfanyl-5-(trifluoromethyl)pyridin-3-yl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13BF3NO2S/c1-2-3-4-18-9-8(11(16)17)5-7(6-15-9)10(12,13)14/h5-6,16-17H,2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROCAGVUKVGNBMZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CN=C1SCCCC)C(F)(F)F)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13BF3NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50681525 | |

| Record name | [2-(Butylsulfanyl)-5-(trifluoromethyl)pyridin-3-yl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50681525 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

279.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1256345-53-5 | |

| Record name | Boronic acid, B-[2-(butylthio)-5-(trifluoromethyl)-3-pyridinyl]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1256345-53-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | [2-(Butylsulfanyl)-5-(trifluoromethyl)pyridin-3-yl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50681525 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Butylthio-5-trifluoromethylpyridine-3-boronic acid typically involves the introduction of the boronic acid group onto a pre-functionalized pyridine ring. One common method includes the lithiation of 2-butylthio-5-trifluoromethylpyridine followed by reaction with a boron-containing reagent such as trimethyl borate. The reaction is usually carried out under an inert atmosphere to prevent oxidation .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 2-Butylthio-5-trifluoromethylpyridine-3-boronic acid primarily undergoes cross-coupling reactions, such as the Suzuki-Miyaura coupling, where it reacts with aryl or vinyl halides in the presence of a palladium catalyst to form carbon-carbon bonds . It can also participate in other boron-mediated reactions like Chan-Lam coupling and Petasis reaction .

Common Reagents and Conditions:

Suzuki-Miyaura Coupling: Palladium catalyst, base (e.g., potassium carbonate), and an aryl or vinyl halide.

Chan-Lam Coupling: Copper catalyst, base, and an amine or alcohol.

Petasis Reaction: Amine, aldehyde, and a boronic acid derivative.

Major Products: The major products of these reactions are typically biaryl compounds, which are valuable intermediates in pharmaceuticals, agrochemicals, and materials science .

Scientific Research Applications

Anticancer Activity

Boronic acids, including 2-butylthio-5-trifluoromethylpyridine-3-boronic acid, have garnered attention for their anticancer properties. The introduction of boronic acid groups into bioactive molecules can enhance their selectivity and pharmacokinetic profiles. For instance, compounds like bortezomib, a boronic acid derivative, are used in treating multiple myeloma due to their ability to inhibit proteasomes, leading to cancer cell apoptosis .

Antimicrobial Properties

Research indicates that certain boronic acids exhibit antimicrobial activity. Specifically, derivatives with trifluoromethyl groups have been shown to enhance their efficacy against various pathogens, including bacteria and fungi. Studies have demonstrated that this compound may possess similar properties, potentially acting against strains such as Escherichia coli and Candida albicans through mechanisms involving enzyme inhibition .

Crop Protection

Trifluoromethylpyridine derivatives are increasingly utilized in agrochemicals for pest control. The unique properties conferred by the trifluoromethyl group enhance the biological activity of these compounds, making them effective as herbicides and insecticides. For example, fluazifop-butyl was one of the first derivatives to gain market approval for crop protection, showcasing the potential of this chemical class .

Development of New Formulations

The synthesis of this compound as a building block allows for the development of novel agrochemical formulations that can target specific pests while minimizing environmental impact. The fluorine atom's influence on the compound's physicochemical properties can lead to improved efficacy and lower application rates .

Synthesis and Characterization

The synthesis of this compound involves straightforward methodologies that facilitate its incorporation into various chemical frameworks. Its molecular structure (C10H13BF3NO2S) allows for diverse functionalization opportunities, enhancing its utility in both medicinal and agricultural applications .

Case Studies

Mechanism of Action

The mechanism of action of 2-Butylthio-5-trifluoromethylpyridine-3-boronic acid in cross-coupling reactions involves the formation of a palladium-boron complex, followed by transmetalation, reductive elimination, and regeneration of the palladium catalyst. This sequence of steps leads to the formation of a new carbon-carbon bond .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The substituent at position 2 significantly influences electronic, steric, and solubility profiles. Key analogs include:

Table 1: Comparison of Pyridine-3-Boronic Acid Derivatives

Key Observations:

Electronic Effects: Electron-withdrawing groups (e.g., -CF₃, -Cl) enhance electrophilicity at the boronic acid site, improving reactivity in cross-couplings.

Steric Considerations :

- Bulky substituents like butylthio may introduce steric hindrance, slowing reaction kinetics compared to smaller groups (e.g., -Cl).

The butylthio group’s lipophilicity may further reduce aqueous solubility, favoring use in non-polar reaction systems.

Practical Considerations

Biological Activity

2-Butylthio-5-trifluoromethylpyridine-3-boronic acid is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of cancer treatment and pain management. This article delves into its biological activity, mechanisms of action, and relevant case studies.

- Molecular Formula : C10H13BF3NO2S

- Molecular Weight : 279.1 g/mol

- CAS Number : 1256345-53-5

The biological activity of this compound is primarily attributed to its interaction with specific biological targets. It has been shown to act as a modulator of certain ion channels, particularly the transient receptor potential vanilloid 1 (TRPV1) channel, which is involved in pain perception and inflammatory responses.

Interaction with TRPV1

Research indicates that compounds with similar structures can block TRPV1 activation, leading to analgesic effects. The trifluoromethyl group enhances hydrophobic interactions within the receptor binding site, contributing to the compound's antagonistic properties against capsaicin-induced pain responses .

Anticancer Activity

Preliminary studies have demonstrated that this compound exhibits moderate anticancer activity against various cancer cell lines, including:

- PC3 (prostate cancer)

- K562 (chronic myeloid leukemia)

- HeLa (cervical cancer)

- A549 (lung cancer)

In vitro assays revealed that at concentrations around 5 µg/mL, the compound showed lower efficacy compared to doxorubicin, a standard chemotherapeutic agent .

Pain Management

In vivo studies using neuropathic pain models have indicated that this compound produces significant antiallodynic effects. For instance, in a chronic constriction injury model in mice, the compound demonstrated a dose-dependent reduction in cold allodynia, achieving up to 83% maximum possible effect (MPE) at a dosage of 10 mg/kg .

Case Studies and Comparative Analysis

| Compound | Cell Line Tested | IC50 (µg/mL) | Efficacy Compared to Doxorubicin |

|---|---|---|---|

| This compound | PC3 | 5 | Lower |

| This compound | K562 | 5 | Lower |

| This compound | HeLa | 5 | Lower |

| This compound | A549 | 5 | Lower |

Antifungal and Insecticidal Activities

Recent investigations into the antifungal properties of related trifluoromethyl pyridine derivatives have shown promising results against various fungal pathogens. While specific data for this compound is limited, related compounds have exhibited inhibition rates comparable to established antifungals .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2-butylthio-5-trifluoromethylpyridine-3-boronic acid, and how can purity be ensured?

- Methodology : The compound is typically synthesized via Suzuki-Miyaura cross-coupling, leveraging palladium catalysts (e.g., Pd(PPh₃)₄) to couple halogenated pyridine precursors with boronic acid derivatives. For example, analogous bromopyridine boronic acids undergo coupling with thiol-containing partners in ethanol/toluene mixtures under reflux, with sodium carbonate as a base .

- Purification : Column chromatography using silica gel with gradient elution (e.g., hexane/ethyl acetate) is recommended, followed by recrystallization from anhydrous ethanol. Purity validation (>97%) should employ HPLC with UV detection (λ = 254 nm) .

Q. How should researchers characterize this boronic acid to confirm structural integrity?

- Techniques :

- NMR : ¹H and ¹³C NMR to verify substituent positions. ¹⁹F NMR is critical for confirming the trifluoromethyl group’s presence and electronic environment .

- Mass Spectrometry : High-resolution ESI-MS to confirm molecular ion peaks (e.g., [M+H]⁺).

- Elemental Analysis : Validate boron content via ICP-MS or colorimetric assays .

Q. What precautions are necessary for handling and storing this compound?

- Storage : Store under inert gas (argon/nitrogen) at −20°C in amber glass vials to prevent hydrolysis. Desiccants (e.g., molecular sieves) should be used in storage containers .

- Handling : Conduct reactions in anhydrous solvents (e.g., THF, DMF) under Schlenk line conditions to avoid boronic acid degradation .

Q. How does the trifluoromethyl group influence reactivity in cross-coupling reactions?

- Electronic Effects : The electron-withdrawing trifluoromethyl group reduces electron density at the pyridine ring, potentially slowing transmetallation in Suzuki reactions. This necessitates optimized catalyst systems (e.g., PdCl₂(dppf)) and elevated temperatures (80–100°C) .

Q. What are common side reactions observed during synthesis, and how can they be mitigated?

- Byproducts : Protodeboronation or homocoupling may occur due to moisture or oxygen. Mitigation includes rigorous solvent drying, degassing (via freeze-pump-thaw cycles), and using fresh catalyst batches .

Advanced Research Questions

Q. How can reaction yields be improved for couplings involving sterically hindered substrates?

- Optimization :

- Catalyst Screening : Test bulky ligands (e.g., SPhos, XPhos) to enhance steric tolerance.

- Solvent Effects : Use high-boiling solvents (e.g., DMSO) to stabilize intermediates.

- Microwave Assistance : Reduce reaction times and improve yields (e.g., 30 min at 120°C) .

Q. What analytical methods are suitable for probing thermal stability and decomposition pathways?

- Thermogravimetric Analysis (TGA) : Measure mass loss under controlled heating (e.g., 10°C/min in N₂).

- DSC : Identify melting points and exothermic decomposition events.

- In Situ FTIR : Monitor functional group stability during heating .

Q. How do the butylthio and trifluoromethyl substituents affect regioselectivity in subsequent derivatization?

- Steric vs. Electronic Effects : The butylthio group’s bulk may direct electrophilic attacks to the para position, while the trifluoromethyl group’s electron-withdrawing nature enhances meta reactivity. Computational modeling (DFT) can predict dominant pathways .

Q. What strategies are effective for isolating and identifying minor byproducts in Suzuki reactions?

- Chromatography : Preparative HPLC with C18 columns and acetonitrile/water gradients.

- Spectroscopy : LC-MS/MS for structural elucidation of low-abundance species.

- NMR : 2D experiments (COSY, HSQC) to resolve overlapping signals .

Q. How can the antimicrobial potential of this compound be evaluated in vitro?

- Assays :

- MIC Testing : Broth microdilution against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains.

- Time-Kill Curves : Assess bactericidal kinetics at 2× MIC.

- Synergy Studies : Combine with β-lactams to evaluate potentiation effects .

Contradictions and Troubleshooting

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.